9-(2-Bromoacetamidobenzyl)adenine

描述

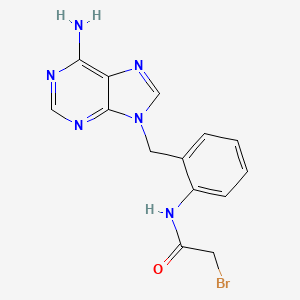

9-(2-Bromoacetamidobenzyl)adenine is an adenine-derived compound featuring a bromoacetamidobenzyl moiety at the N⁹ position. The compound’s design likely draws inspiration from nucleoside analogs, which are pivotal in antiviral and anticancer therapies due to their ability to mimic natural nucleotides and disrupt replication processes .

属性

CAS 编号 |

10549-57-2 |

|---|---|

分子式 |

C14H13BrN6O |

分子量 |

361.2 g/mol |

IUPAC 名称 |

N-[2-[(6-aminopurin-9-yl)methyl]phenyl]-2-bromoacetamide |

InChI |

InChI=1S/C14H13BrN6O/c15-5-11(22)20-10-4-2-1-3-9(10)6-21-8-19-12-13(16)17-7-18-14(12)21/h1-4,7-8H,5-6H2,(H,20,22)(H2,16,17,18) |

InChI 键 |

ZURHIRHAXLCORG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(N=CN=C32)N)NC(=O)CBr |

规范 SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(N=CN=C32)N)NC(=O)CBr |

同义词 |

9-(2-bromoacetamidobenzyl)adenine 9-(2-bromoacetamidobenzyl)adenine hydrobromide |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Bromobenzyl Acetamide Derivatives ()

Compounds sharing the bromobenzyl acetamide scaffold, such as those listed in , exhibit structural parallels to 9-(2-Bromoacetamidobenzyl)adenine. Key differences lie in the core heterocycles (indolinone/quinoline vs. adenine) and substituent groups. For example:

| Compound (ID) | Core Structure | Substituents | Activity Metric* |

|---|---|---|---|

| (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (57) | Indolinone-quinoline | 4-Bromobenzyl, amino | 5.411 |

| (E)-2-(i-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (59) | Indolinone-quinoline | 4-Bromobenzyl, cyanamido | 6.878 |

| This compound | Adenine | 2-Bromoacetamidobenzyl | Not reported |

*Activity metrics (likely logP or IC50 values) suggest that substituents like cyanamido (ID 59) enhance activity compared to amino (ID 57) or hydroxymethyl (ID 58) groups. The bromine atom likely contributes to electrophilic reactivity, while the adenine core in the target compound may confer specificity toward nucleotide-binding enzymes .

Adenine-Based Antiviral Agents ()

The synthesis of 9-(4'-hydroxy-2'-methylbut-1'-enyl)adenine highlights the role of unsaturated bonds and hydroxyl groups in antiviral activity. Key comparisons include:

The unsaturated bond in 9-(4'-hydroxy-2'-methylbut-1'-enyl)adenine may facilitate intercalation or steric complementarity with viral enzymes, whereas the bromoacetamide group in the target compound could act as a warhead for irreversible inhibition .

Brominated Heterocycles ()

Brominated acridines like 9-amino-2-bromoacridine () share the bromine atom but differ in core structure. While acridines typically intercalate DNA, adenine derivatives like this compound may function as chain terminators or enzyme inhibitors. Bromine’s role as a leaving group in substitution reactions could enhance reactivity in both compound classes, though their therapeutic targets likely diverge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。